5-tert-Butyl-2-(9H-fluoren-9-ylmethoxycarbonylamino)-benzoic acid 5-tert-Butyl-2-(9H-fluoren-9-ylmethoxycarbonylamino)-benzoic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC13634267
InChI: InChI=1S/C26H25NO4/c1-26(2,3)16-12-13-23(21(14-16)24(28)29)27-25(30)31-15-22-19-10-6-4-8-17(19)18-9-5-7-11-20(18)22/h4-14,22H,15H2,1-3H3,(H,27,30)(H,28,29)
SMILES: CC(C)(C)C1=CC(=C(C=C1)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O
Molecular Formula: C26H25NO4
Molecular Weight: 415.5 g/mol

5-tert-Butyl-2-(9H-fluoren-9-ylmethoxycarbonylamino)-benzoic acid

CAS No.:

Cat. No.: VC13634267

Molecular Formula: C26H25NO4

Molecular Weight: 415.5 g/mol

* For research use only. Not for human or veterinary use.

5-tert-Butyl-2-(9H-fluoren-9-ylmethoxycarbonylamino)-benzoic acid -

Specification

Molecular Formula C26H25NO4
Molecular Weight 415.5 g/mol
IUPAC Name 5-tert-butyl-2-(9H-fluoren-9-ylmethoxycarbonylamino)benzoic acid
Standard InChI InChI=1S/C26H25NO4/c1-26(2,3)16-12-13-23(21(14-16)24(28)29)27-25(30)31-15-22-19-10-6-4-8-17(19)18-9-5-7-11-20(18)22/h4-14,22H,15H2,1-3H3,(H,27,30)(H,28,29)
Standard InChI Key TXFDCIRTKOUMOZ-UHFFFAOYSA-N
SMILES CC(C)(C)C1=CC(=C(C=C1)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O
Canonical SMILES CC(C)(C)C1=CC(=C(C=C1)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O

Introduction

5-tert-Butyl-2-(9H-fluoren-9-ylmethoxycarbonylamino)-benzoic acid is a synthetic compound characterized by a complex molecular structure. It is primarily used in peptide synthesis due to its functional groups, which facilitate protection and coupling reactions. The compound's molecular formula is C_25H_25NO_4C\_{25}H\_{25}NO\_{4}, with a molecular weight of approximately 393.8 g/mol. Its CAS number is 332121-92-3, making it identifiable in chemical databases.

Key Structural Features:

  • tert-Butyl Group: Provides steric hindrance and stability.

  • Benzoic Acid Moiety: Contributes to the acidic properties of the compound.

  • 9H-Fluoren-9-ylmethoxycarbonyl (Fmoc) Group: A widely used protecting group in solid-phase peptide synthesis, known for its stability in basic conditions and ease of removal under mildly acidic conditions.

Synthesis

The synthesis of 5-tert-butyl-2-(9H-fluoren-9-ylmethoxycarbonylamino)-benzoic acid involves a multi-step process:

  • Protection Reaction:

    • The Fmoc group is introduced to protect the amino group during peptide synthesis.

    • This step ensures selective reactions at other functional sites.

  • Coupling Reaction:

    • The benzoic acid moiety is activated using coupling agents like carbodiimides.

    • This facilitates the formation of peptide bonds when used as a building block in peptide chains.

  • Purification:

    • Techniques such as recrystallization or chromatography are employed to isolate the pure compound.

Analytical methods like Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography are used to confirm the structural integrity and spatial arrangement of the synthesized compound.

Applications in Peptide Synthesis

The primary application of this compound lies in its role as a protected amino acid derivative in solid-phase peptide synthesis (SPPS). Key advantages include:

  • The Fmoc group allows temporary protection of the amino group, enabling sequential addition of amino acids.

  • Its removal under mildly acidic conditions prevents damage to sensitive peptide bonds.

  • The tert-butyl group provides additional stability during synthesis.

Mechanism of Action:

In SPPS, the compound undergoes deprotection and coupling cycles:

  • Deprotection: The Fmoc group is removed using a base like piperidine.

  • Coupling: The exposed amino group reacts with an activated carboxylic acid derivative to form a peptide bond.

Analytical Techniques for Characterization

To ensure purity and structural accuracy, several analytical techniques are employed:

  • NMR Spectroscopy:

    • Confirms the chemical shifts corresponding to specific functional groups.

    • Provides insights into the conformational dynamics of the molecule.

  • X-ray Crystallography:

    • Determines the three-dimensional arrangement of atoms within the molecule.

  • Mass Spectrometry (MS):

    • Verifies the molecular weight and identifies potential impurities.

  • Infrared (IR) Spectroscopy:

    • Detects characteristic vibrations of functional groups like C=O and N-H bonds.

Chemical Reactions

The compound participates in various reactions based on its functional groups:

  • Esterification and Amidation: Utilized for forming ester or amide bonds during peptide elongation.

  • Hydrolysis: Under acidic or basic conditions, hydrolysis can remove protecting groups or degrade specific moieties.

Reactions involving this compound are typically conducted in polar solvents such as DMF or DMSO, with appropriate bases or acids depending on the reaction type.

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